molecular formula C5H9N3O B1652135 5-Methoxy-1-methyl-1H-pyrazol-4-amine CAS No. 1393100-53-2

5-Methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B1652135
CAS No.: 1393100-53-2
M. Wt: 127.14
InChI Key: IYHZZSYZWZWDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and an amino group at the 4-position. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-methoxy-1-methylpyrazole with an amine source. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and substitution reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group at the 4-position can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: It can react with carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides, typically under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

5-Methoxy-1-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the methoxy group.

    4-Amino-1H-pyrazole: Similar structure but lacks both the methoxy and methyl groups.

    1-Methyl-1H-pyrazol-4-amine: Similar structure but lacks the methoxy group.

Uniqueness

5-Methoxy-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility in organic solvents and its ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-methoxy-1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(9-2)4(6)3-7-8/h3H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHZZSYZWZWDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287542
Record name 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393100-53-2
Record name 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393100-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1-methyl-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 2
5-Methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 3
5-Methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 4
Reactant of Route 4
5-Methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 5
Reactant of Route 5
5-Methoxy-1-methyl-1H-pyrazol-4-amine
Reactant of Route 6
Reactant of Route 6
5-Methoxy-1-methyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.